5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
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Description
5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing thebenzo[d]thiazol-2-yl moiety have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including proteins like aldose reductase , and systems like the Pseudomonas aeruginosa quorum sensing LasR system .
Mode of Action
For instance, some benzo[d]thiazol-2-yl compounds have been found to inhibit the quorum sensing pathways of Pseudomonas aeruginosa . This interaction disrupts the bacteria’s ability to communicate and coordinate behaviors, such as biofilm formation and virulence production .
Biochemical Pathways
For instance, some benzo[d]thiazol-2-yl compounds have been found to inhibit the quorum sensing pathways of Pseudomonas aeruginosa , disrupting bacterial communication and coordination.
Pharmacokinetics
Compounds with similar structures are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of effects, such as inhibiting the formation of biofilms in pseudomonas aeruginosa .
Action Environment
It is generally known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Properties
IUPAC Name |
5-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-24(2)9-12-17(13(29)10-24)18(19-20(25-12)27-23(31)28-21(19)30)14-7-8-15(32-14)22-26-11-5-3-4-6-16(11)33-22/h3-8,18H,9-10H2,1-2H3,(H3,25,27,28,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZWXOARHXHDGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(O4)C5=NC6=CC=CC=C6S5)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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